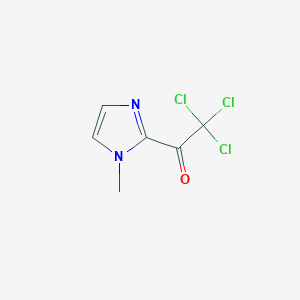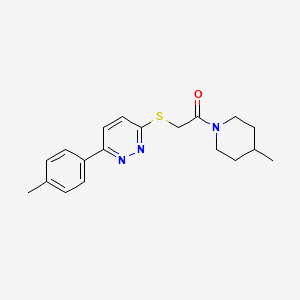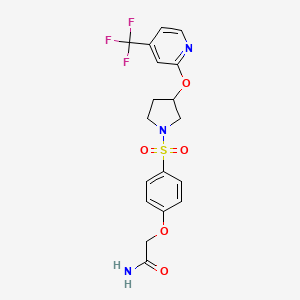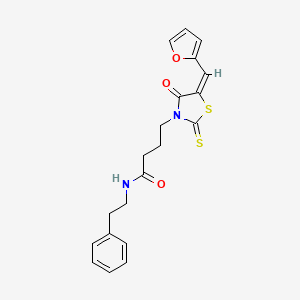
1-Methyl-2-(trichloroacetyl)imidazole
Descripción general
Descripción
1-Methyl-2-(trichloroacetyl)imidazole is an organic compound with the molecular formula C6H5Cl3N2O. It is also known by its IUPAC name, 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is a solid at room temperature and is typically pale beige to beige in color .
Aplicaciones Científicas De Investigación
1-Methyl-2-(trichloroacetyl)imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Safety and Hazards
“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a hazardous compound. It is recommended to avoid skin contact and inhalation of its vapors. It should be stored sealed, away from fire sources, heat sources, and oxidizers. In case of accidental contact or ingestion, it is advised to rinse with clean water and seek medical treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-(trichloroacetyl)imidazole can be synthesized through a multi-step process. The general synthetic route involves the reaction of trichloroacetic acid with a methylating agent such as methyl alcohol or methyl bromide to form methyl trichloroacetate. This intermediate is then reacted with imidazole under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and precise control of temperature and pH to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(trichloroacetyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield imidazole and trichloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The major products are imidazole and trichloroacetic acid.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(trichloroacetyl)imidazole involves its interaction with nucleophiles due to the electrophilic nature of the trichloroacetyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Lacks the trichloroacetyl group and has different reactivity and applications.
2-(Trichloroacetyl)imidazole: Similar structure but without the methyl group, leading to different chemical properties and uses.
1-Methyl-2-(chloroacetyl)imidazole: Contains a chloroacetyl group instead of a trichloroacetyl group, resulting in different reactivity
Uniqueness
1-Methyl-2-(trichloroacetyl)imidazole is unique due to the presence of both the methyl and trichloroacetyl groups, which confer specific reactivity and make it suitable for specialized applications in organic synthesis and biochemical research .
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGUAUPMUUXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2665295.png)

![2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2665298.png)




![N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2665305.png)

![1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2665308.png)
![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
